4-Methylcyclohex-3-en-1-one
Overview
Description
Synthesis Analysis
The synthesis of 4-Methylcyclohex-2-ene-1-one from (R)-(+)-pulegone proceeds in 44% overall yield through a three-step sequence that includes vinyl triflate formation, site-selective ozonolysis, and reduction, offering a convenient method for accessing multigram quantities of the compound (Tun & Herzon, 2012).
Molecular Structure Analysis
Studies on similar compounds, such as 1-methyl-1-silacyclohexane, have utilized gas electron diffraction (GED) and low-temperature nuclear magnetic resonance (NMR) alongside quantum chemical calculations to determine molecular structures and conformational preferences, highlighting the importance of equatorial versus axial positions in ring systems (Arnason et al., 2002).
Chemical Reactions and Properties
4-Methylcyclohex-3-en-1-one undergoes various chemical reactions, including photocycloadditions and Prins-type cyclization. For example, photocycloaddition reactions of 2-acylcyclohex-2-enones with 2-methylbut-1-en-3-yne result in diacylcyclobutene derivatives, demonstrating the compound's reactivity and versatility in organic synthesis (Ferrer & Margaretha, 2001).
Physical Properties Analysis
The physical properties of 4-Methylcyclohex-3-en-1-one and its derivatives, such as melting and boiling points, solubility, and spectroscopic data, can be inferred from studies on similar compounds. The detailed analysis of chemical shifts in methylcyclohexane, for example, offers insights into the effect of substituents on proton environments within the cyclohexane ring structure (Lambert & Takeuchi, 1969).
Chemical Properties Analysis
The reactivity and chemical behavior of 4-Methylcyclohex-3-en-1-one are highlighted in its synthesis and reactions. Its ability to engage in various chemical transformations, including cyclisations and photocycloadditions, underscores its utility in organic chemistry. The synthesis and reactions of 1-(trimethoxymethyl) cyclohexene, for example, provide insights into the reactivity of cyclohexene derivatives in organic synthesis (Bourke & Collins, 1996).
Scientific Research Applications
Synthesis of C2-substituted 3-methylcyclohex-2-enones : It's used in a one-pot domino reaction for synthesizing C2-substituted 3-methylcyclohex-2-enones, serving as a scaffold for various initiators for cationic or radical cyclizations (Gonçalves et al., 2010).
Pheromone-Based Treatments : 3-methylcyclohex-2-en-1-one serves as a successful anti-aggregation pheromone-based treatment for the Douglas-fir beetle, suggesting potential applications for other bark beetle species (Ross, 2020).
Total Synthesis of Terpenes : High pressure-Lewis acid catalyzed Diels-Alder reactions of 3-methylcyclohex-2-en-1-one provide a straightforward route to cis and trans angularly methylated octalones, which are precursors in the total synthesis of terpenes (Aben et al., 1991).
Optical Resolution and Complexation : Efficient optical resolution of cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride, cis-4- methylcyclohex-4-ene-1,2-dicarboximide, and their derivatives has been demonstrated by complexation with optically active host compounds derived from tartaric acid (Toda et al., 1994).
properties
IUPAC Name |
4-methylcyclohex-3-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2H,3-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKCGQXKNIJLCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200565 | |
Record name | 4-Methylcyclohex-3-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylcyclohex-3-en-1-one | |
CAS RN |
5259-65-4 | |
Record name | 4-Methyl-3-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5259-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylcyclohex-3-en-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005259654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylcyclohex-3-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylcyclohex-3-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methyl-3-cyclohexenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N24CA5KGM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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